molecular formula C23H27N5O2 B2356174 8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887468-10-2

8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2356174
CAS RN: 887468-10-2
M. Wt: 405.502
InChI Key: LZDKJPNOZFTRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CP-47,497, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. It was first synthesized in the 1980s and has since been used in numerous studies to understand the effects of cannabinoids on the body.

Scientific Research Applications

Antiviral Applications

This class of compounds has shown promise in antiviral research. Their ability to inhibit viral replication makes them candidates for the development of new antiviral drugs. The structural similarity to purine nucleotides allows these molecules to interfere with viral DNA or RNA synthesis, which is crucial in the life cycle of viruses .

Anticancer Properties

The imidazo[2,1-f]purine moiety is being explored for its potential anticancer activities. These compounds can act as kinase inhibitors, disrupting the signaling pathways that cancer cells rely on for growth and survival .

GABA A Receptor Modulation

Compounds with this structure have been investigated for their role as GABA A receptor modulators. This application is significant in the treatment of neurological disorders such as epilepsy, anxiety, and insomnia .

Cardiovascular Drug Development

The imidazo[2,1-f]purine derivatives are also being studied for their use in cardiovascular drugs. They have been found to have calcium channel blocking properties, which can be beneficial in treating conditions like hypertension and arrhythmias .

Antiulcer Activity

Research has indicated that these compounds may have antiulcer effects. They could provide a new approach to managing peptic ulcers, possibly by affecting the secretion of gastric acids or protecting the stomach lining .

Antibacterial and Antifungal Effects

The broad spectrum of bioactivity includes antibacterial and antifungal properties. These compounds could lead to the development of new antibiotics to combat resistant strains of bacteria and fungi .

Antituberculosis Potential

Given the ongoing challenge of tuberculosis, especially with multidrug-resistant strains, these compounds’ antituberculosis properties are being investigated. They could offer a new avenue for treatment options .

Cyclin-dependent Kinase (CDK) Inhibition

CDKs are crucial in the regulation of cell cycle progression. Inhibitors based on the imidazo[2,1-f]purine structure can disrupt the cell cycle in cancer cells, providing a strategy for cancer therapy .

properties

IUPAC Name

6-cyclohexyl-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-16-15-27-19-20(24-22(27)28(16)18-11-7-4-8-12-18)25(2)23(30)26(21(19)29)14-13-17-9-5-3-6-10-17/h3,5-6,9-10,15,18H,4,7-8,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDKJPNOZFTRAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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